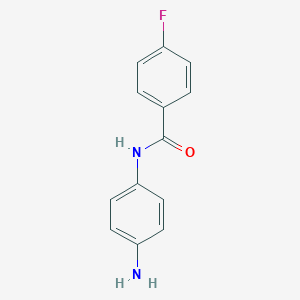

N-(4-Aminophenyl)-4-fluorobenzamide

概要

説明

N-(4-Aminophenyl) compounds are generally used in the pharmaceutical industry and color and medications industry . They are known for their significant adsorption properties .

Synthesis Analysis

The synthesis of N-(4-Aminophenyl) compounds often involves appropriate metals and acids . For example, the synthesis of N-(4-aminophenyl)acetamide was done utilizing iron (Fe) and zinc (Zn) .Molecular Structure Analysis

The molecular structure of N-(4-Aminophenyl) compounds can be analyzed using various spectroscopic techniques such as FTIR, UV/VIS, and MS .Chemical Reactions Analysis

The reaction of the nitro group reduction (-NO2) to the amino group (-NH2) is one of the most significant reactions of aromatic compounds .Physical And Chemical Properties Analysis

N-(4-Aminophenyl) compounds are known for their significant adsorption properties . They are usually present in crystals and can be melted in cold and hot water, alcohol, ether .科学的研究の応用

I have conducted a search for the scientific research applications of “N-(4-Aminophenyl)-4-fluorobenzamide”, but unfortunately, there seems to be limited information available on specific applications of this compound in accessible sources. The compound is available for purchase for proteomics research, and it may have various applications in life science research, analytical chemistry, biopharma production, and safety protocols in controlled environments or cleanrooms .

Safety and Hazards

将来の方向性

作用機序

Target of Action

N-(4-Aminophenyl)-4-fluorobenzamide is a complex compound that interacts with specific targets in the body. Similar compounds have been found to interact with dna methyltransferase (dnmt) 1, 3a, and 3b . These enzymes play a crucial role in the methylation of DNA, a process that is vital for gene expression and cellular function .

Mode of Action

Based on the behavior of structurally similar compounds, it is likely that it interacts with its targets and induces changes at the molecular level . For instance, some analogues of this compound have been found to inhibit DNA methylation, a process that controls gene expression .

Biochemical Pathways

Given its potential interaction with dna methyltransferases, it is plausible that it could influence pathways related to dna methylation and gene expression .

Result of Action

Similar compounds have been found to exhibit cytotoxicity against certain cell lines, suggesting potential anti-cancer properties .

特性

IUPAC Name |

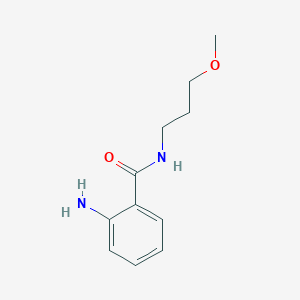

N-(4-aminophenyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGWMNAUQNALTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。